Cas no 6813-82-7 (2-Acetamido-2-deoxy-L-mannopyranose)

2-Acetamido-2-deoxy-L-mannopyranose 化学的及び物理的性質
名前と識別子
-
- N-ACETYL L-MANNOSAMINE
- 2-ACETAMIDO-2-DEOXY-L-MANNOPYRANOSE
- N-[(3R,4S,5R,6S)-2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]ACETAMIDE
- W-203513
- N-((3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- 6813-82-7
- OVRNDRQMDRJTHS-NHLUQKHUSA-N
- 2-Acetamido-2-deoxy-L-mannopyranose
-
- インチ: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1
- InChIKey: OVRNDRQMDRJTHS-NHLUQKHUSA-N
- ほほえんだ: CC(=O)NC1C(C(C(OC1O)CO)O)O
計算された属性
- せいみつぶんしりょう: 221.09
- どういたいしつりょう: 221.09
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 127A^2
じっけんとくせい
- PSA: 119.25000
- LogP: -2.68670
2-Acetamido-2-deoxy-L-mannopyranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A158398-10mg |
2-Acetamido-2-deoxy-L-mannopyranose |
6813-82-7 | 10mg |
$ 210.00 | 2022-06-08 | ||
A2B Chem LLC | AH14484-50mg |
N-Acetyl l-mannosamine |
6813-82-7 | 50mg |
$569.00 | 2024-04-19 | ||
A2B Chem LLC | AH14484-100mg |
N-Acetyl l-mannosamine |
6813-82-7 | 100mg |
$850.00 | 2024-04-19 | ||
A2B Chem LLC | AH14484-25mg |
N-Acetyl l-mannosamine |
6813-82-7 | 25mg |
$382.00 | 2024-04-19 | ||
A2B Chem LLC | AH14484-10mg |
N-Acetyl l-mannosamine |
6813-82-7 | 10mg |
$250.00 | 2024-04-19 | ||
A2B Chem LLC | AH14484-250mg |
N-Acetyl l-mannosamine |
6813-82-7 | 250mg |
$1538.00 | 2024-04-19 | ||
TRC | A158398-1mg |
2-Acetamido-2-deoxy-L-mannopyranose |
6813-82-7 | 1mg |
$ 50.00 | 2022-06-08 | ||
TRC | A158398-2mg |
2-Acetamido-2-deoxy-L-mannopyranose |
6813-82-7 | 2mg |
$ 65.00 | 2022-06-08 |
2-Acetamido-2-deoxy-L-mannopyranose 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
2-Acetamido-2-deoxy-L-mannopyranoseに関する追加情報
Professional Introduction to 2-Acetamido-2-deoxy-L-mannopyranose (CAS No. 6813-82-7)
2-Acetamido-2-deoxy-L-mannopyranose, chemically designated as (2S,4R,5S)-2-acetamido-2-deoxy-α-L-mannopyranose, is a significant glycoconjugate derivative that has garnered considerable attention in the field of pharmaceutical chemistry and glycobiology. This compound, identified by its Chemical Abstracts Service (CAS) number 6813-82-7, belongs to the family of N-acetylated hexoses and exhibits unique structural and functional properties that make it a valuable intermediate in synthetic biology and drug development.
The molecular structure of 2-Acetamido-2-deoxy-L-mannopyranose consists of a six-carbon pyranose ring with an N-acetyl group attached to the 2-position and a hydroxyl group replaced by an acetyl group at the 2-position. This configuration imparts a high degree of configurational stability, making it an ideal candidate for structural studies and as a precursor in the synthesis of more complex glycosidic linkages. The L-configurational specificity at the 4-position further enhances its utility in biological systems, where stereochemistry plays a critical role in receptor recognition and metabolic pathways.
In recent years, 2-Acetamido-2-deoxy-L-mannopyranose has been extensively studied for its role in carbohydrate-based drug design. Its structural motif is closely related to sialic acid derivatives, which are known for their involvement in cell signaling, immune responses, and viral interactions. The acetylated form of this compound provides a stable platform for modifications at other positions, enabling the creation of novel glycoconjugates with tailored biological activities. For instance, researchers have leveraged 2-Acetamido-2-deoxy-L-mannopyranose to develop carbohydrate-based vaccines and immunomodulators that target specific pathogens or inflammatory conditions.
One of the most compelling applications of 2-Acetamido-2-deoxy-L-mannopyranose lies in its use as a building block for glycosaminoglycan (GAG) mimetics. GAGs are linear polysaccharides that play crucial roles in cell adhesion, signal transduction, and extracellular matrix regulation. By synthesizing analogs of (2S,4R,5S)-2-acetamido-2-deoxy-α-L-mannopyranose, scientists have been able to develop compounds that mimic the binding properties of natural GAGs while avoiding their inherent complexity. These mimetics have shown promise in treating conditions such as cancer metastasis, inflammation, and infectious diseases.
Recent advancements in synthetic methodologies have further expanded the utility of CAS No. 6813-82-7. Techniques such as chemoenzymatic synthesis and flow chemistry have enabled the efficient production of enantiomerically pure forms of this compound, which are essential for applications in stereospecific drug design. Additionally, computational modeling has been employed to predict the binding affinities and interactions of (2S,4R,5S)-2-acetamido-2-deoxy-α-L-mannopyranose with biological targets, facilitating the rational design of novel therapeutic agents.
The pharmaceutical industry has also recognized the potential of N-acetylated mannosamines like (2S,4R,5S)-2-acetamido-2-deoxy-α-L-mannopyranose as prodrugs or adjuvants. Prodrug strategies leverage carbohydrate derivatives to enhance drug delivery or bioavailability. For example, conjugating therapeutic agents to (2S,4R,5S)-2-acetamido-2-deoxy-α-L-mannopyranose has been shown to improve pharmacokinetic profiles and reduce systemic toxicity. Furthermore, its use as an adjuvant in vaccine formulations has demonstrated enhanced immune responses by modulating glycosylation patterns on antigen-presenting cells.
In conclusion, CAS No. 6813-82-7, or (acetylated L-mannopyranose) as it is commonly referred to in scientific literature, represents a cornerstone compound in modern carbohydrate chemistry. Its unique structural features and versatile reactivity make it indispensable for both academic research and industrial applications. As our understanding of glycoscience continues to evolve, compounds like (acetylated L-mannopyranose) will undoubtedly play an increasingly pivotal role in the development of next-generation therapeutics.
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